molecular formula C24H36N6O6 B1207478 Hexamethylene diisocyanate trimer CAS No. 28574-90-5

Hexamethylene diisocyanate trimer

Cat. No. B1207478
CAS RN: 28574-90-5
M. Wt: 504.6 g/mol
InChI Key: YXRKNIZYMIXSAD-UHFFFAOYSA-N
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Description

Hexamethylene diisocyanate trimer, often abbreviated as HDI trimer, is an organic compound with the formula (CH2)6(NCO)2. It is classified as a diisocyanate and is a colorless liquid . It is a cyclic oligomer, typically appearing as a colorless to pale yellow liquid . It is soluble in organic solvents but insoluble in water .


Synthesis Analysis

HDI trimer is synthesized through the cyclotrimerization of hexamethylene diisocyanate (HDI) monomer. This process uses tri-n-butylphosphine (TBP) as a catalyst . Another method involves introducing nitrogen gas into an autoclave, charging a certain amount of HDI, toluene, and a calcium salt, and heating to a specified temperature for a period of time .


Molecular Structure Analysis

The structures of the polyisocyanates, including the HDI trimer, were identified and confirmed by combined analysis of mass spectrometry (MS), Fourier transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) . The product contains dimer, pentamer, heptamer, and higher-molecular-weight oligomers, in addition to the main trimer oligomers .


Chemical Reactions Analysis

The cyclotrimerization of HDI monomer is a key reaction in the synthesis of HDI trimer . The reaction time, temperature, and concentration of TBP have significant effects on the molecular weight distribution of the polyisocyanates .


Physical And Chemical Properties Analysis

HDI trimer is a colorless to pale yellow liquid that is soluble in organic solvents but insoluble in water . It has high curing properties, abrasion resistance, and chemical resistance .

Scientific Research Applications

1. Industrial Use and Mutagenicity Testing

HDI trimer is used in the manufacture of high molecular weight biuret and trimer polyisocyanate resins. These resins are common in polyurethane paints, leading to potential occupational and consumer exposures. Research on HDI's mutagenicity using the Ames test, CHO/HGPRT gene mutation assay, and mouse micronucleus test found no mutagenic or clastogenic effects, although indicators of toxicity were observed (Wagner et al., 2000).

2. Contact Allergy Studies

Aliphatic polyisocyanates based on HDI, which are components of lacquers, coatings, and spray paints, can cause contact allergy. The trimers, predominantly composed of HDI, include biuret, isocyanurate, and asymmetrical types. This highlights the importance of understanding occupational hazards related to HDI trimer (Aalto‐Korte et al., 2010).

3. Oligotrimerization and Catalysis

The oligotrimerization process of HDI by various catalysts like tributylin oxide and Zr(OBu)4 has been studied. The research shows selective formation of the cyclic trimer under mild conditions, avoiding the production of higher oligomers (Dabi & Zilkha, 1980).

4. Applications in Paper Coatings

HDI trimer, particularly when combined with bromine-containing diols, has been used to produce flame-resistant coatings on paper. These coatings, cured at room temperature, demonstrated noteworthy mechanical properties at various temperatures (Oltchik et al., 1988).

5. Synthesis and Structure Analysis

A study on solvent-free HDI-based polyisocyanates used cyclotrimerization of HDI monomer with tri-n-butylphosphine as a catalyst. The resultant polyisocyanates included various oligomers, with trimer oligomers being the main product. This research provides insight into the molecular structure and composition of these polyisocyanates (Jin Hu et al., 2017).

6. Immunologic and Clinical Studies

An extensive evaluation of workers exposed to HDI and its trimer was conducted, focusing on serum antibody studies and symptoms related to allergic and irritant reactions. The study highlights the immunologic response to HDI exposure, although it found no clear correlation between antibody levels and clinical disease (Grammer et al., 1988).

7. Microencapsulation for Stability

Innovative techniques in microencapsulation of liquid HDI isocyanurate trimer have been developed. This encapsulation enhances stability, which is significant for industrial applications like coatings and adhesives (Nguyen et al., 2015).

properties

IUPAC Name

1,6-diisocyanatohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H12N2O2/c3*11-7-9-5-3-1-2-4-6-10-8-12/h3*1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRKNIZYMIXSAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexamethylene diisocyanate trimer

CAS RN

28574-90-5
Record name Hexamethylene diisocyanate trimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028574905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

Into a 2-liter separable flask were put 1001 parts (3 mol) of pentaerythritol triacrylate, 540 parts (1 mol) of hexamethylene diisocyanate trimer, and 0.31 parts of hydroquinone monomethyl ether. With stirring, air was introduced into the liquid through a glass tube, and the liquid temperature was made to be 70° C. Thereto was added 0.31 parts of dibutyltin dilaurate and while the reaction temperature was adjusted to be between 70 and 80° C., reaction was performed for 5 hours to give a urethane acrylate of hexamethylene diisocyanate trimer and pentaerythritol triacrylate.
Quantity
3 mol
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reactant
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1 mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
557
Citations
W Wang, L Xu, H Sun, X Li, S Zhao… - Journal of Materials …, 2015 - pubs.rsc.org
Hexamethylene diisocyanate trimer (HDIt) microcapsules were synthesized by in situ polymerization and were characterized via field emission-scanning electron microscopy, …
Number of citations: 33 pubs.rsc.org
JS Ferguson, M Schaper, Y Alarie - Toxicology and applied pharmacology, 1987 - Elsevier
Desmodur-N (DES-N) or hexamethylene diisocyanate trimer (HDIt), a biuret structure of hexamethylene diisocyanate, is a viscous liquid used for durable coatings and is applied by …
Number of citations: 25 www.sciencedirect.com
JE Valentini, KL Wong, Y Alarie - Toxicology and applied pharmacology, 1983 - Elsevier
… Two hours after a fourhour exposure to hexamethylene diisocyanate trimer (HDIt) aerosol between 2.5 and 39 ms/ m3, mice were injected iv with “Cr-EDTA (chromium …
Number of citations: 12 www.sciencedirect.com
J Konieczny, K Loos - Macromolecular Rapid Communications, 2019 - Wiley Online Library
The polyurethane industry is strongly dependent on fossil‐based polyols and polyisocyanates. Developing novel sustainable polyols from valuable biobased building blocks is a first …
Number of citations: 8 onlinelibrary.wiley.com
J Seithümmer, P Knospe, R Reichmann… - Journal of Coatings …, 2023 - Springer
… The hydroxy functional 6-membered cyclic carbonate has been linked to a hexamethylene diisocyanate trimer (HDI-trimer) without ring opening polymerization as shown in Fig. 2, so …
Number of citations: 2 link.springer.com
GN Carlton, EC England - Applied Occupational and …, 2000 - Taylor & Francis
1, 6-Hexamethylene diisocyanate (HDI) exposures were measured during polyurethane enamel spray painting at four Air Force bases. Breathing zone samples were collected for HDI …
Number of citations: 24 www.tandfonline.com
M Janko, K McCarthy, M Fajer… - American Industrial …, 1992 - Taylor & Francis
Monitoring of exposure to 1,6-hexamethylene (HDI) monomers and HDI polyisocyanates in Oregon was initiated in 1980 and covered primarily spray painting and related activities. A …
Number of citations: 64 www.tandfonline.com
J Pauluhn - Toxicological Sciences, 2000 - academic.oup.com
… Pulmonary effects of a polyisocyanate aerosol: hexamethylene diisocyanate trimer (HDIt) or … its application to detect the effect of hexamethylene diisocyanate trimer aerosol exposures. …
Number of citations: 47 academic.oup.com
맹지현, 김훈식, 정민석 - 한국공업화학회연구논문초록집, 2016 - papersearch.net
Polyurethane can produce various product depending on type of diisocyanate and polyol. Above all, polyurethane including 1, 6-hexamethylene diisocyanate (HDI) has resistant toward …
Number of citations: 0 papersearch.net
Y Guo, D Tang, F Yang - Materials Science-Poland, 2015 - sciendo.com
Hydroxyl-containing fluoroacrylate copolymers with different fluorine and hydroxyl concentrations were synthesized via free-radical solution polymerization. Transparent fluorinated …
Number of citations: 11 sciendo.com

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